molecular formula C20H22N4O B3012916 1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954319-79-0

1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3012916
CAS No.: 954319-79-0
M. Wt: 334.423
InChI Key: IRCVYLJXBJEFOH-UHFFFAOYSA-N
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Description

1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Jadhav et al. (2017) demonstrated that a series of novel compounds derived from triazole showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This suggests the potential of triazole derivatives, including the specified compound, in developing new antimicrobial agents (Jadhav, R. P., Raundal, H. N., Patil, A. A., & Bobade, V. D., 2017).

Soluble Epoxide Hydrolase Inhibitors

The discovery of triazole-piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase (sEH) by Thalji et al. (2013) showcases the therapeutic potential of triazole derivatives in disease models. These inhibitors displayed robust effects on serum biomarkers, indicating their efficacy in vivo and highlighting the utility of triazole compounds in pharmacological research (Thalji, R. K., McAtee, J., Belyanskaya, S., et al., 2013).

Chemical Synthesis and Catalysis

Research by Ghose and Gilchrist (1991) on the cycloadditions of lithium alkynamides produced from triazoles underscores the chemical versatility of triazole derivatives. These compounds participated in [2 + 2] cycloadditions, demonstrating their utility in synthetic chemistry and potential applications in catalysis and material science (Ghose, S., & Gilchrist, T. L., 1991).

Antiproliferative Activity

A study by Maggio et al. (2011) on substituted N-phenyl-1H-indazole-1-carboxamides, related to triazole derivatives, showed significant in vitro antiproliferative activity against various cancer cell lines. This suggests that triazole derivatives, including the specified compound, could be explored for their antiproliferative and potential anticancer properties (Maggio, B., Raimondi, M. V., Raffa, D., et al., 2011).

Properties

IUPAC Name

1-phenyl-N-(2-phenylethyl)-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15(2)19-18(22-23-24(19)17-11-7-4-8-12-17)20(25)21-14-13-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCVYLJXBJEFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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